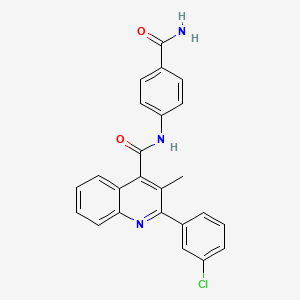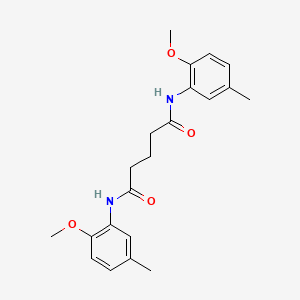
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the acetylphenyl intermediate.
Formation of the Methylpiperidinyl Intermediate: 4-methylpiperidine is synthesized through the reduction of 4-methylpyridine using a reducing agent like lithium aluminum hydride.
Coupling Reaction: The acetylphenyl intermediate is then coupled with the methylpiperidinyl intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or piperidinyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetyl or piperidinyl derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)ethanamide
- N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)propanamide
Uniqueness
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. Its combination of acetylphenyl and methylpiperidinyl groups allows for diverse applications and interactions that are not observed in closely related compounds.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-18(10-8-12)11-16(20)17-15-5-3-14(4-6-15)13(2)19/h3-6,12H,7-11H2,1-2H3,(H,17,20) |
InChI Key |
OVVQNKKBCBBNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10975768.png)


![N-[1-(4-methylphenyl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10975784.png)
![6-{[3-Cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975786.png)
![6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975790.png)

![4-Ethyl-5-methyl-2-[(3-methylbutanoyl)amino]thiophene-3-carboxamide](/img/structure/B10975801.png)
![4-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10975804.png)
![3-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10975814.png)
![1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10975828.png)
![3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B10975831.png)
![2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10975845.png)

